6-Amino-3-(cyclopropylmethyl)-2,3-dihydro-1,3-benzoxazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-3-(cyclopropylmethyl)-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound that features a benzoxazole core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the cyclopropylmethyl group and the amino functionality contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-(cyclopropylmethyl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with cyclopropylmethyl isocyanate, followed by cyclization to form the benzoxazole ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the cyclization process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-(cyclopropylmethyl)-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The benzoxazole ring can be reduced under hydrogenation conditions to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, dihydrobenzoxazoles, and various substituted benzoxazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Amino-3-(cyclopropylmethyl)-2,3-dihydro-1,3-benzoxazol-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Amino-3-(cyclopropylmethyl)-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the benzoxazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one
- 6-Amino-3-(phenylmethyl)-2,3-dihydro-1,3-benzoxazol-2-one
- 6-Amino-3-(ethylmethyl)-2,3-dihydro-1,3-benzoxazol-2-one
Uniqueness
6-Amino-3-(cyclopropylmethyl)-2,3-dihydro-1,3-benzoxazol-2-one is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for the development of novel compounds with enhanced biological activity and selectivity.
Properties
IUPAC Name |
6-amino-3-(cyclopropylmethyl)-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-8-3-4-9-10(5-8)15-11(14)13(9)6-7-1-2-7/h3-5,7H,1-2,6,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYJCGRRDMDFPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3=C(C=C(C=C3)N)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1457420-33-5 |
Source
|
Record name | 6-amino-3-(cyclopropylmethyl)-2,3-dihydro-1,3-benzoxazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.